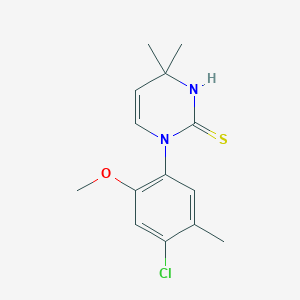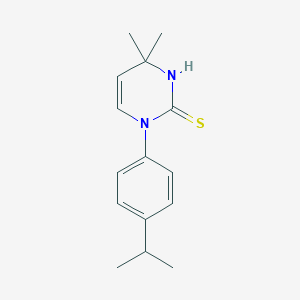
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
説明
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol (DMPT) is a unique molecule with a wide range of applications in scientific research. It is a member of the pyrimidine family and is commonly used as a starting material for synthesizing other compounds. DMPT has been studied extensively in the field of medicinal chemistry, and its mechanism of action and biochemical and physiological effects have been elucidated. In addition, DMPT is also used in laboratory experiments for its advantages over other compounds.
科学的研究の応用
Polymer Chemistry and Materials Science
4,4’-Dimethylbiphenyl serves as a monomer in the synthesis of linear long-chain polymers through polycondensation reactions. These polymers find applications in materials science, including coatings, adhesives, and engineering plastics. The compound’s rigid structure contributes to the mechanical strength and stability of these polymers .
Photochemistry and Organic Synthesis
Selective photoxygenation reactions using 4,4’-Dimethylbiphenyl lead to the formation of 4-(4’-methylphenyl)benzaldehyde. This aldehyde can serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .
Liquid Crystals and Display Technologies
Biphenyl derivatives, such as 4,4’-Dimethylbiphenyl, exhibit liquid crystalline behavior. Researchers have explored their use in liquid crystal displays (LCDs) and other display technologies. The compound’s mesomorphic properties make it valuable for aligning liquid crystal molecules in specific orientations .
Organic Electronics and Semiconductors
The π-conjugated structure of 4,4’-Dimethylbiphenyl makes it interesting for organic electronics. It can act as a building block for organic semiconductors, potentially enhancing charge transport properties. Researchers investigate its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Environmental Chemistry and Biodegradation Studies
Understanding the environmental fate of organic compounds is crucial. Researchers have studied the biodegradation pathways of 4,4’-Dimethylbiphenyl in soil and water environments. Its degradation products and transformation pathways provide insights into environmental impact and remediation strategies .
Chemical Sensors and Analytical Chemistry
Functionalized biphenyl derivatives, including 4,4’-Dimethylbiphenyl, can serve as building blocks for chemical sensors. Their selective interactions with specific analytes make them valuable in detecting pollutants, gases, or other target molecules. Researchers explore their use in environmental monitoring and quality control .
特性
IUPAC Name |
6,6-dimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-4-6-11(7-5-10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPFEKTOZGNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







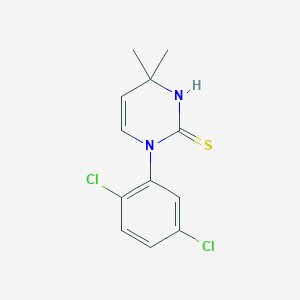
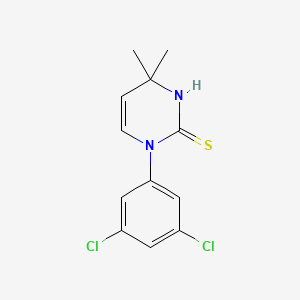
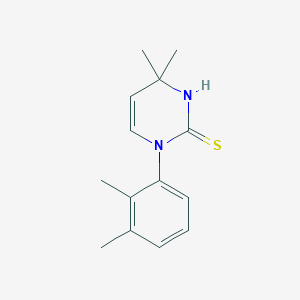

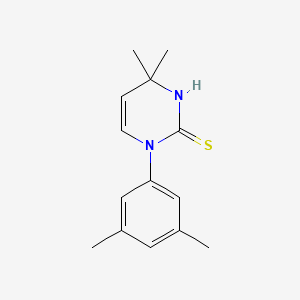
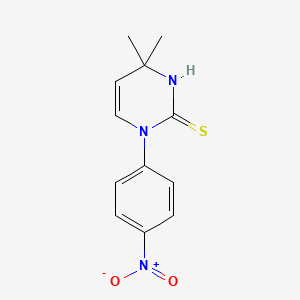
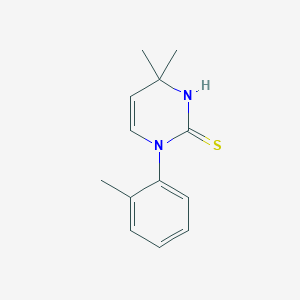
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
